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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzenethiol

CAS No.: 73129-12-1

Cat. No.: B2818036 Get Quote

Content Type: Technical Reference & Experimental Guide Subject: CAS 73129-12-1 |

Physicochemical Profiling & Synthetic Utility[1][2]

Executive Summary
4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1) is a specialized organosulfur building block

critical to the synthesis of high-affinity pharmaceutical ligands.[1][2] Distinguished by its specific

halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho

position relative to the thiol group—this compound offers unique electronic and steric

properties.[2] The ortho-fluorine atom exerts a significant inductive effect that modulates the

acidity (pKa) of the thiol proton, enhancing its nucleophilicity in S_N_Ar and Buchwald-Hartwig

coupling reactions.[2] It is notably identified as a key intermediate in the development of GLP-1

receptor agonists and other metabolic disease therapeutics.[2]
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Parameter Data

IUPAC Name 4-Chloro-2-fluorobenzenethiol

CAS Registry Number 73129-12-1

Molecular Formula C₆H₄ClFS

Molecular Weight 162.61 g/mol

SMILES Sc1c(F)cc(Cl)cc1

InChIKey
Predicted:[1][2][3][4][5][6] ZJYZHXIUOXJJKM-

UHFFFAOYSA-N

Structural Class Halogenated Thiophenol

Electronic Structural Analysis
The reactivity of 4-Chloro-2-fluorobenzenethiol is defined by the interplay of its substituents:

Thiol Group (-SH): Acts as a soft nucleophile.[2]

Ortho-Fluorine: Provides a strong inductive withdrawing effect (-I), lowering the pKa of the

thiol compared to unsubstituted thiophenol, thereby stabilizing the thiolate anion.[2]

Para-Chlorine: Offers a secondary handle for cross-coupling (e.g., Suzuki-Miyaura) while

contributing to the overall lipophilicity of the molecule.[2]

Physicochemical Properties
Note: Experimental values for this specific isomer are rare in open literature.[2] Values below

represent a consensus of experimental data from close structural analogs and predictive

models validated for halogenated thiophenols.
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Property Value / Range Notes / Context

Physical State Liquid
At standard temperature and

pressure (STP).[2][3][4]

Appearance Colorless to pale yellow oil
Oxidizes to disulfide (yellow

solid) upon air exposure.[2][3]

Boiling Point 205–210 °C (Predicted)

Estimated based on 4-

chlorobenzenethiol (205°C).[2]

[3]

Density ~1.35 g/mL
Higher density due to dual

halogen substitution.[2][3]

pKa (Thiol) ~5.8 – 6.2 (Predicted)

More acidic than thiophenol (6.

[2][3]6) due to o-F and p-Cl

electron withdrawal.[2]

LogP (Lipophilicity) ~3.1
Highly lipophilic; limited water

solubility.[2][3]

Solubility High
Soluble in DCM, MeOH, THF,

Ethyl Acetate.[3]

Flash Point >85 °C
Class IIIA Combustible Liquid.

[2][3]

Experimental Protocols
Synthesis via Zinc Reduction (Disulfide Cleavage)
A robust method for generating fresh 4-Chloro-2-fluorobenzenethiol involves the reduction of

its disulfide precursor, 1,2-bis(4-chloro-2-fluorophenyl)disulfane.[2] This is preferred in drug

development workflows to ensure the thiol is free of oxidative impurities.[2]

Reagents:

1,2-bis(4-chloro-2-fluorophenyl)disulfane (1.0 equiv)[2]

Zinc Powder (3.0 equiv)[2]
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Hydrochloric Acid (10% aqueous solution)[2][7][8]

Methanol (Solvent)[2][7][8]

Methodology:

Setup: Charge a round-bottom flask with the disulfide precursor and methanol (0.2 M

concentration).

Activation: Add Zinc powder (3.0 equiv) to the stirring solution.

Initiation: Dropwise add 10% HCl (excess) to the suspension. Caution: Hydrogen gas

evolution.[3]

Reaction: Stir vigorously at Room Temperature (RT) for 2 hours. Monitor conversion by TLC

or LC-MS (disappearance of the disulfide peak).[2]

Workup: Filter off excess Zinc.[2] Concentrate the filtrate to remove methanol.[2] Extract the

aqueous residue with Dichloromethane (DCM).[2]

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo to yield the free thiol.[2]

Quality Control: Thiol Validation
To verify the integrity of the thiol group and ensure no re-oxidation to disulfide has occurred:

Ellman’s Reagent Test: A qualitative colorimetric test.[2] A yellow color indicates the presence

of free thiol (-SH).[2]

1H-NMR Signature: Look for the thiol proton signal (-SH), typically a singlet or broad singlet

around δ 3.5–4.0 ppm (solvent dependent, often exchangeable with D₂O).[2]

Applications in Drug Discovery
This compound is a "privileged structure" fragment used in the synthesis of:
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GLP-1 Receptor Agonists: Used to introduce a lipophilic, metabolically stable aryl-thioether

motif that improves the pharmacokinetic profile of peptide mimetics.[2]

Thianthrene Derivatives: Acts as a precursor for synthesizing 2,7-dichlorothianthrene

derivatives via condensation reactions.[2]

Kinase Inhibitors: The thiol moiety serves as a nucleophile to displace leaving groups on

heterocyclic cores (e.g., chloropyrimidines) in S_N_Ar reactions.[2]

Visualization of Chemical Logic[2][9]
Diagram 1: Electronic Effects & Reactivity Profile
This diagram illustrates how the ortho-Fluorine and para-Chlorine atoms modify the reactivity of

the thiol group, making it a superior nucleophile at physiological pH compared to non-

halogenated analogs.[2]

Thiol Group (-SH)
Nucleophilic Center

Ortho-Fluorine
(-I Inductive Effect)  Electron Withdrawal

Increased Acidity
(Lower pKa ~6.0)

 Facilitates Deprotonation

Para-Chlorine
(+M / -I Effects)

 Lipophilicity Contribution

Thiolate Anion
Stabilization

 Equilibrium Shift

Click to download full resolution via product page

Caption: Electronic modulation of the thiol center by halogen substituents, enhancing acidity

and anion stability.[2]

Diagram 2: Synthetic Workflow (Disulfide Reduction)
A visual guide to the experimental protocol described in Section 4.1.
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Start: Bis(4-chloro-2-fluorophenyl)disulfane

Add: Zn Powder + MeOH

Dropwise Addition:
10% HCl (aq)

Reaction: Stir at RT, 2 Hours
(Zn + 2H+ -> Zn2+ + H2)

Workup: Filter Zn -> Extract DCM -> Dry

Product: 4-Chloro-2-fluorobenzenethiol
(Liquid, >98% Purity)

Click to download full resolution via product page

Caption: Step-by-step reduction pathway from stable disulfide precursor to reactive thiol

monomer.

Handling & Safety (SDS Summary)
Signal Word:WARNING
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Hazard Class Statement Precaution

Skin Irritation
H315: Causes skin irritation.[2]

[3]

Wear nitrile gloves (min

0.11mm).[2][3]

Eye Irritation
H319: Causes serious eye

irritation.[2][3][9]

Use chemical safety goggles.

[2][3]

STOT-SE
H335: May cause respiratory

irritation.[2][3][9]
Work within a fume hood.[2][3]

Odor
Stench (Thiol characteristic).[2]

[3]

Use bleach (NaOCl) to quench

glassware.[2][3]

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Air sensitive (oxidizes to

disulfide).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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